4-(3-Acetylaminophenyl)-2-nitrobenzoic acid
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Overview
Description
4-(3-Acetylaminophenyl)-2-nitrobenzoic acid: is an organic compound that features both an acetylamino group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Acetylation: The acetylamino group can be introduced by reacting the nitro-substituted intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Coupling Reaction: The final step involves coupling the acetylaminophenyl moiety with the nitrobenzoic acid derivative under appropriate conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acetylation steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are used for substitution reactions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Dye Manufacturing: Acts as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the nitro and acetylamino groups, making it less reactive.
2-Nitrobenzoic acid: Lacks the acetylamino group, affecting its biological activity.
3-Acetylaminobenzoic acid: Lacks the nitro group, influencing its chemical reactivity.
Uniqueness: 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and acetylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3-acetamidophenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9(18)16-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(8-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNGFQFQBHLKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690631 |
Source
|
Record name | 3'-Acetamido-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-34-7 |
Source
|
Record name | 3'-Acetamido-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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